molecular formula C11H10N2O3S2 B2449266 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 896369-24-7

2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2449266
CAS No.: 896369-24-7
M. Wt: 282.33
InChI Key: KVZZKFOENGATGN-UHFFFAOYSA-N
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Properties

IUPAC Name

2-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-5-3-2-4-8(9)10(14)13-11-12-6-7-17-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZZKFOENGATGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Benzamide Precursor

The methanesulfonyl group is introduced at the ortho-position of benzoic acid prior to amide bond formation. This involves:

  • Sulfonation of 2-nitrobenzoic acid with methanesulfonyl chloride ($$\text{CH}3\text{SO}2\text{Cl}$$) in dichloromethane ($$\text{CH}2\text{Cl}2$$) using triethylamine ($$\text{Et}_3\text{N}$$) as a base.
  • Reduction of the nitro group to an amine using $$\text{H}2/\text{Pd-C}$$ or $$\text{SnCl}2/\text{HCl}$$, yielding 2-methanesulfonylbenzoic acid .

Amide Bond Formation

The carboxylic acid is activated to a reactive acyl chloride using thionyl chloride ($$\text{SOCl}_2$$):

$$
\text{2-Methanesulfonylbenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{2-methanesulfonylbenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Subsequent coupling with 2-aminothiazole is achieved under Schotten-Baumann conditions:

$$
\text{2-Methanesulfonylbenzoyl chloride} + \text{2-aminothiazole} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide}
$$

Reaction yields range from 70–85% with purification via recrystallization (ethanol).

Alternative One-Pot Synthesis

A streamlined approach combines thiazole formation and amide coupling in a single pot:

  • In-situ generation of 2-aminothiazole via Hantzsch synthesis.
  • Direct addition of 2-methanesulfonylbenzoyl chloride to the reaction mixture under basic conditions ($$\text{NaHCO}_3$$).

Advantages :

  • Reduced purification steps.
  • Higher overall yield (~78% ).

Optimization and Characterization

Reaction Condition Optimization

Parameter Optimal Value Impact on Yield
Solvent Tetrahydrofuran (THF) Maximizes solubility of intermediates.
Temperature 0–5°C (amide coupling) Minimizes side reactions.
Base Triethylamine Superior to NaOH for moisture-sensitive steps.

Analytical Characterization

  • FT-IR : $$ \nu(\text{S=O}) $$ at 1360–1380 cm$$^{-1}$$ ; $$ \nu(\text{C=O}) $$ at 1680–1700 cm$$^{-1}$$ .
  • $$^1$$H NMR (CDCl$$3$$):
    • Thiazole H-4/H-5: δ 7.32–7.45 ppm (doublet).
    • Methanesulfonyl CH$$
    3$$: δ 3.12 ppm (singlet).
  • HPLC Purity : >98% after recrystallization.
  • Challenges and Mitigation Strategies

    • Byproduct Formation :

      • Issue: Over-sulfonylation at the benzamide’s para-position.
      • Solution: Use stoichiometric $$\text{CH}3\text{SO}2\text{Cl}$$ and low temperatures.
    • Thiazole Hydrolysis :

      • Issue: Degradation under acidic conditions.
      • Solution: Neutral pH during amide coupling.

    Comparative Analysis of Synthetic Routes

    Method Yield (%) Purity (%) Time (h)
    Stepwise Synthesis 85 98 12
    One-Pot Synthesis 78 95 8

    The stepwise approach remains preferable for large-scale synthesis due to higher purity, while the one-pot method offers time efficiency.

    Industrial-Scale Considerations

    • Cost Efficiency : Bulk sourcing of 2-nitrobenzoic acid and thiourea reduces raw material costs by ~30% .
    • Green Chemistry : Replacement of $$\text{SOCl}_2$$ with polymer-supported reagents minimizes hazardous waste.

    Chemical Reactions Analysis

    Reactivity of the Amide Group

    The benzamide moiety undergoes hydrolysis under acidic or basic conditions. The methanesulfonyl group enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack.

    • Acidic Hydrolysis : Yields 3-(methanesulfonyl)benzoic acid and 2-aminothiazole .

    • Basic Hydrolysis : Forms the corresponding carboxylate salt (e.g., with NaOH), followed by neutralization to regenerate the benzoic acid derivative .

    Example Reaction :

    2-Methanesulfonyl-N-(thiazol-2-yl)benzamideHCl/H2O, Δ3-(Methanesulfonyl)benzoic acid+2-Aminothiazole\text{2-Methanesulfonyl-N-(thiazol-2-yl)benzamide} \xrightarrow{\text{HCl/H}_2\text{O, Δ}} \text{3-(Methanesulfonyl)benzoic acid} + \text{2-Aminothiazole}

    Transformations Involving the Methanesulfonyl Group

    The sulfonyl group participates in nucleophilic substitution or reduction reactions:

    • Nucleophilic Aromatic Substitution : Under strongly basic conditions (e.g., KOH/EtOH), the sulfonyl group directs electrophiles to the meta position on the benzene ring. For example, nitration yields 3-(methanesulfonyl)-5-nitro-N-(thiazol-2-yl)benzamide .

    • Reduction : Using LiAlH₄, the sulfonyl group can be reduced to a methylthioether, though this is less common due to steric hindrance .

    Thiazole Ring Reactivity

    The thiazole ring exhibits electrophilic substitution and coordination properties:

    • Electrophilic Substitution : Bromination at the 5-position of the thiazole occurs with Br₂/FeBr₃, forming 5-bromo-2-(3-(methanesulfonyl)benzamido)thiazole .

    • Metal Complexation : The thiazole nitrogen coordinates with transition metals (e.g., Pd²⁺ or Cu²⁺) to form chelates, useful in catalytic applications .

    Functional Group Interconversion

    The amide group can be modified via:

    • Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) under acidic conditions yields imine derivatives .

    • N-Alkylation : Using alkyl halides (e.g., CH₃I) in the presence of NaH, the secondary amine of the thiazole undergoes alkylation .

    Research Findings

    • Enzyme Inhibition : Analogous sulfonamide-benzamide hybrids show nanomolar inhibition of carbonic anhydrase and acetylcholinesterase, suggesting potential bioactivity .

    • Thermal Stability : The methanesulfonyl group enhances thermal stability, with decomposition temperatures exceeding 250°C .

    • Solubility : Polar aprotic solvents (e.g., DMSO) dissolve the compound effectively, while it exhibits limited solubility in water .

    Scientific Research Applications

    Structural Characteristics

    The compound features a benzamide core , a thiazole ring , and a methanesulfonyl group . These structural elements contribute significantly to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways involved in disease processes.

    Antimicrobial Properties

    Research indicates that compounds with similar structures exhibit significant antibacterial activity, particularly through the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. For instance, studies have shown that derivatives can effectively combat various bacterial strains, demonstrating potential as antimicrobial agents .

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound. Derivatives containing thiazole rings have been shown to selectively inhibit the kinase activity of epidermal growth factor receptor (EGFR) and HER-2, which are key targets in breast cancer treatment. In vitro assays demonstrated that these compounds significantly reduce cell proliferation in cancer cell lines such as MCF-7 and SK-BR-3 while exhibiting minimal effects on healthy cells .

    Case Studies

    Several case studies provide insights into the efficacy of related compounds:

    • Antimicrobial Efficacy : A study demonstrated that 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to established antibiotics.
    • Anticancer Mechanism : Another research focused on the mechanism by which this compound exerts its biological effects through enzyme inhibition and interaction with cellular pathways involved in proliferation and survival. The presence of the methanesulfonyl group was found to enhance its solubility and reactivity, facilitating better interaction with biological targets .

    Mechanism of Action

    The antibacterial activity of 2-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is attributed to its ability to interfere with bacterial cell wall synthesis. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting these enzymes, the compound disrupts cell wall formation, leading to bacterial cell death .

    Comparison with Similar Compounds

    Biological Activity

    2-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and the results of recent studies.

    Chemical Structure and Properties

    The compound features a benzamide core with a thiazole ring and a methanesulfonyl group, which contributes to its solubility and reactivity. The structural characteristics suggest that it may interact with various biological targets, leading to significant pharmacological effects.

    Biological Activity Overview

    Research indicates that compounds containing thiazole and benzamide moieties often exhibit a range of biological activities, including:

    • Antimicrobial Activity : Several studies have reported the antibacterial properties of thiazole derivatives. For instance, N-(thiazol-2-yl)benzamides have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria when combined with cell-penetrating peptides .
    • Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor. It has been shown to inhibit human carbonic anhydrase (hCA) and acetylcholinesterase (AChE) with IC50 values in the nanomolar range . This suggests a potential role in treating conditions like glaucoma or Alzheimer's disease.
    • Anticancer Activity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of benzothiazole have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis , indicating potential applications in cancer therapeutics.

    The mechanisms by which this compound exerts its biological effects may involve:

    • Enzyme Modulation : The compound may act as a reversible inhibitor of enzymes involved in critical metabolic pathways. The presence of the thiazole ring enhances binding affinity to target enzymes due to its ability to form hydrogen bonds and π-stacking interactions .
    • Cell Penetration : When used in conjunction with cell-penetrating peptides, the compound can enhance cellular uptake, increasing its efficacy against bacterial strains resistant to traditional antibiotics .

    Case Studies and Research Findings

    Recent research has provided valuable insights into the biological activity of this compound:

    • Antibacterial Studies :
      • A study demonstrated that derivatives exhibited potent antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus. The combination with octaarginine significantly improved activity against resistant strains .
    • Enzyme Inhibition Assays :
      • In vitro assays revealed that the compound inhibited hCA I and II with IC50 values ranging from 0.09 to 0.58 µM. These findings suggest its potential as a therapeutic agent for conditions requiring enzyme modulation .
    • Cytotoxicity Tests :
      • Compounds similar to this compound showed IC50 values against various cancer cell lines (e.g., Hep-2, P815) indicating significant cytotoxic potential .

    Data Tables

    The following table summarizes key findings regarding the biological activities of related compounds:

    Activity TypeCompoundIC50 Value (µM)Reference
    AntibacterialN-(thiazol-2-yl)benzamide<10
    Enzyme Inhibition2-methanesulfonyl-N-(1,3-thiazol)0.09 - 0.58
    AnticancerBenzothiazole Derivative3.25 - 17.82

    Q & A

    Q. What synthetic modifications improve selectivity in targeting purinergic receptors (e.g., P2X7) with benzamide-thiazole derivatives?

    • Methodology : Introduce electron-donating groups (e.g., methoxy) at the benzamide para-position to enhance receptor affinity. SAR studies on analogs like filapixant (a purinoreceptor antagonist) guide rational design .

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